molecular formula C14H14N4O3S B2836968 N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide CAS No. 1251565-39-5

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2836968
CAS No.: 1251565-39-5
M. Wt: 318.35
InChI Key: SKGLHPXKJNGWAH-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a unique combination of thiazole, oxadiazole, and furan rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . For instance, some thiazole derivatives have been reported to interact with topoisomerase II , a crucial enzyme involved in DNA replication and transcription.

Mode of Action

Thiazole derivatives are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets.

Biochemical Pathways

For example, some thiazole derivatives have been shown to affect the catecholaminergic and serotonergic pathways . Additionally, thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological effects, including antitumor and cytotoxic activity . For example, certain thiazole derivatives have demonstrated potent effects on prostate cancer .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment . Additionally, the compound’s interaction with its targets and its biological effects may be influenced by various physiological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the oxadiazole ring, and finally, the furan ring is introduced. Each step requires specific reagents and conditions, such as the use of thiourea for thiazole synthesis and hydrazine derivatives for oxadiazole formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: Known for its antimicrobial properties.

    1,3,4-Oxadiazole: Studied for its anticancer activities.

    2,5-Dimethylfuran: Used in the synthesis of various organic compounds.

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-6-5-10(8(3)20-6)12(19)16-14-18-17-13(21-14)11-7(2)15-9(4)22-11/h5H,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGLHPXKJNGWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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